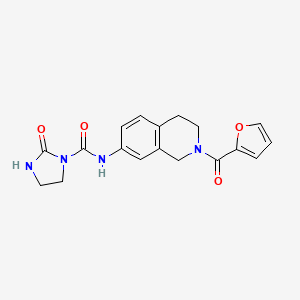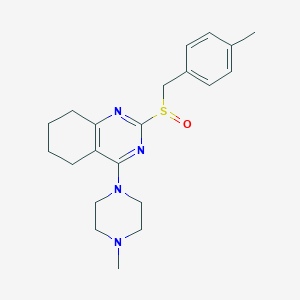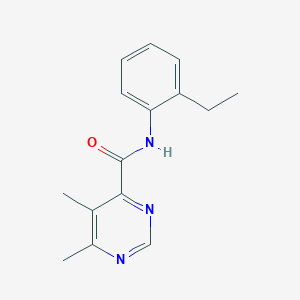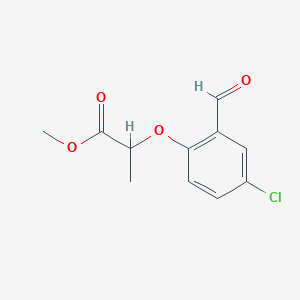
Methyl 2-(4-chloro-2-formylphenoxy)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2-(4-chloro-2-formylphenoxy)propanoate” is a chemical compound with the CAS Number: 1149804-15-8 . It has a molecular weight of 242.66 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCC(OC1=CC=C(Cl)C=C1)C(OC)=O . The InChI code for this compound is 1S/C10H11ClO3/c1-7(10(12)13-2)14-9-5-3-8(11)4-6-9/h3-7H,1-2H3 . Physical and Chemical Properties Analysis
“this compound” is a powder . The storage temperature and shipping temperature are normal .Scientific Research Applications
Photodegradation in Aqueous Solution
A study by Vione et al. (2010) highlights the impact of organic compounds like phenol and 2-propanol on the photodegradation of MCPA, a related chemical, in aqueous solutions. The presence of these compounds significantly decreases the direct photolysis quantum yield of MCPA under UVB irradiation. This finding is crucial for understanding the fate of such herbicides in aquatic environments and their potential impact on ecosystems Vione et al., 2010.
Herbicidal Effects on Plants
Research by Shimabukuro et al. (1978) investigates the physiological effects of Dichlofop-methyl, a compound structurally similar to Methyl 2-(4-chloro-2-formylphenoxy)propanoate, on oat, wild oat, and wheat. The study demonstrates how Dichlofop-methyl inhibits auxin-stimulated elongation in these plants, providing insights into its mode of action as a herbicide and its potential applications in agriculture Shimabukuro et al., 1978.
Analytical Detection in Water Samples
A sensitive method for determining phenoxy herbicides, including compounds similar to this compound, in water samples is detailed by Nuhu et al. (2012). This study underscores the importance of advanced analytical techniques for monitoring environmental pollutants and assessing their presence in water bodies Nuhu et al., 2012.
Metabolic Pathways in Bacteria
Spivack et al. (1994) explore the novel metabolic pathways of Bisphenol A in bacteria, which involve oxidative skeletal rearrangement. Although this study focuses on a different compound, it provides valuable insights into the biodegradation processes of complex organic molecules, which could be relevant to understanding the environmental fate of this compound Spivack et al., 1994.
Electrochemical Degradation of Herbicides
Boye et al. (2006) study the electrochemical degradation of herbicides, including MCPA and its derivatives, highlighting a method for their removal from acidic mediums. This research is pivotal for developing wastewater treatment technologies that can effectively remove herbicide residues Boye et al., 2006.
Safety and Hazards
Properties
IUPAC Name |
methyl 2-(4-chloro-2-formylphenoxy)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO4/c1-7(11(14)15-2)16-10-4-3-9(12)5-8(10)6-13/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHYOLDOFLWAHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=C(C=C(C=C1)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-fluoro-2-methylphenyl)-2-((6-(3-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2641886.png)

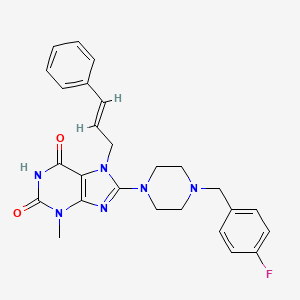
![4-Methyl-2-(pyrrolidin-1-yl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B2641891.png)
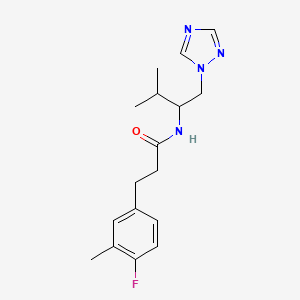
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrol-2-yl]sulfonylpiperazine](/img/structure/B2641895.png)
![2-Fluorobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2641896.png)
![(2Z)-2-[(2-methoxyphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2641897.png)
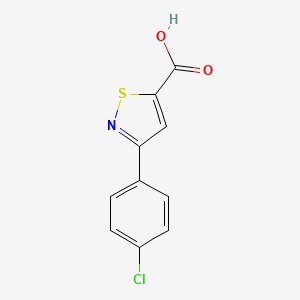

![1-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2641901.png)
